REACTION_SMILES
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[Al+3:2].[C:7]([O:8][C:9]([CH3:10])([CH3:11])[CH3:12])(=[O:13])[NH:14][CH2:15][c:16]1[cH:17][cH:18][c:19]([CH2:22][NH2:23])[cH:20][cH:21]1.[H-:1].[H-:4].[H-:5].[H-:6].[Li+:3].[O:24]1[CH2:25][CH2:26][CH2:27][CH2:28]1>>[CH3:7][NH:14][CH2:15][c:16]1[cH:17][cH:18][c:19]([CH2:22][NH2:23])[cH:20][cH:21]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)NCc1ccc(CN)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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CNCc1ccc(CN)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |